4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole
Description
4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole is a fluorinated triazole derivative synthesized via cycloaddition reactions, as reported in crystallographic studies . Its structure features a triazole core substituted with a difluoromethyl group at the 4-position and a 2,5-dimethoxyphenyl moiety at the 1-position. Single-crystal X-ray diffraction confirms its planar geometry, with slight deviations due to steric interactions between the difluoromethyl group and the methoxy substituents on the aromatic ring .
Structure
3D Structure
Properties
CAS No. |
916151-10-5 |
|---|---|
Molecular Formula |
C11H11F2N3O2 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole |
InChI |
InChI=1S/C11H11F2N3O2/c1-17-7-3-4-10(18-2)9(5-7)16-6-8(11(12)13)14-15-16/h3-6,11H,1-2H3 |
InChI Key |
NOSMPMYHNQDBAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(N=N2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole typically involves the reaction of 2,5-dimethoxyphenylhydrazine with difluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions can result in a variety of substituted triazole derivatives.
Scientific Research Applications
Pharmacological Properties
Triazoles, including 4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole, exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. Studies have reported that various triazole compounds possess activity against resistant strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Antitumor Activity : Some triazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds with structural modifications similar to this compound have been evaluated for their ability to inhibit tumor growth .
- Anti-inflammatory Effects : Research indicates that triazole compounds can inhibit pro-inflammatory markers and reduce oxidative stress in macrophages, suggesting potential applications in treating inflammatory diseases .
Therapeutic Applications
The therapeutic potential of this compound can be categorized into several areas:
Diabetes Management
Recent patents highlight the use of triazole derivatives in the treatment of diabetes and its complications. The compound's ability to inhibit pyruvate dehydrogenase kinase (PDK) suggests it may help regulate glucose metabolism and improve insulin sensitivity .
Antibacterial Agents
The compound has been studied for its effectiveness against various bacterial strains. Research indicates that modifications in the triazole structure can enhance antibacterial potency compared to traditional antibiotics .
Antifungal Applications
Triazoles are well-known for their antifungal properties. The compound's structure allows it to interact with fungal cell membranes effectively, making it a candidate for treating fungal infections .
Case Studies
Several studies have documented the efficacy of triazole derivatives similar to this compound:
- Study on Antibacterial Activity : A series of triazole derivatives were synthesized and tested against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics .
- Antitumor Evaluation : In vitro studies on cancer cell lines showed that specific triazole derivatives led to significant reductions in cell viability, suggesting potential as anticancer agents .
- Inflammation Reduction : Research demonstrated that certain triazoles could significantly lower levels of TNF-α and IL-6 in activated macrophages, indicating their potential use in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Triazole Derivatives with Halogenated Aryl Groups
Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):
Compound 5 (4-(4-fluorophenyl) variant):
4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole :
Triazoles with Methoxy/Aryl Hybrid Substituents
- 4-(4-Methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole: Features a methoxyphenethyl group and phenyl substituents. Non-planar conformation due to steric hindrance from the phenethyl chain, contrasting with the planar geometry of the target compound .
Substituent Effects on Physicochemical Properties
Biological Activity
4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
It features a triazole ring linked to a 2,5-dimethoxyphenyl group, with a difluoromethyl substituent that enhances its biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.
In Vitro Studies
-
Mycobacterium tuberculosis : The compound exhibited notable activity against Mycobacterium tuberculosis in vitro. A study reported that derivatives of this compound demonstrated varying degrees of efficacy with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 10 µg/mL. Notably, compounds without the difluoromethyl group showed higher activity than those with it .
Compound MIC (µg/mL) Activity Level 4a 6.25 High 4b 8.00 Moderate 4c 10.00 Low -
Bacterial Strains : The compound has also been tested against various bacterial strains including E. coli, S. aureus, and P. aeruginosa. Results indicated significant antibacterial activity with MIC values ranging from 0.12 to 1.95 µg/mL for several derivatives .
Bacterial Strain MIC (µg/mL) E. coli 0.12 S. aureus 0.25 P. aeruginosa 0.50
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, particularly its ability to inhibit tumor cell proliferation.
The triazole moiety is believed to interact with various cellular targets involved in cancer progression, including enzymes and receptors critical for cell survival and proliferation.
-
Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound significantly reduced cell viability at concentrations as low as 5 µg/mL, suggesting potential for further development as an anticancer agent .
Cell Line IC50 (µg/mL) MCF-7 5 HeLa 6
Structure-Activity Relationship (SAR)
The incorporation of the difluoromethyl group appears to influence the biological activity of the triazole derivatives significantly:
- Fluorine Substitution : Studies indicate that while fluorinated compounds often exhibit enhanced lipophilicity and membrane permeability, the presence of the difluoromethyl group may negatively impact antimycobacterial activity compared to non-fluorinated analogs .
- Dimethoxy Substituents : The methoxy groups on the phenyl ring are believed to enhance solubility and bioavailability, contributing positively to the overall biological activity.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A research team synthesized a series of triazole derivatives and tested their efficacy against drug-resistant strains of M. tuberculosis. The study found that certain modifications led to increased potency against resistant strains .
- Anticancer Investigation : Another study focused on the effects of this compound on apoptosis in cancer cells, revealing that it induced significant apoptotic markers at sub-toxic concentrations, indicating its potential use as a chemotherapeutic agent.
Q & A
Q. What are the optimized synthetic routes for 4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves cyclization reactions under reflux conditions. For triazole derivatives, a common approach is to react substituted hydrazides with carbonyl compounds. For example:
- Dissolve precursors in DMSO and reflux for 18 hours, followed by reduced-pressure distillation and crystallization in water-ethanol (yield: ~65%) .
- Use absolute ethanol as a solvent with glacial acetic acid as a catalyst for condensation reactions with aldehydes, followed by solvent evaporation and filtration .
To improve yields: - Optimize stoichiometry of reagents (e.g., 1:1 molar ratio of triazole precursor to aldehyde).
- Employ high-purity solvents and controlled cooling rates during crystallization.
Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for confirming its structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm substituent positions and aromatic proton environments. For example, methoxy groups (~δ 3.8 ppm) and difluoromethyl protons (split peaks due to ¹⁹F coupling) are key markers .
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C–F bond lengths: ~1.34 Å; triazole ring planarity) .
- IR Spectroscopy: Identify functional groups (e.g., C–F stretches at 1100–1200 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
Q. What initial biological screening approaches are recommended for assessing its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorometric or colorimetric assays to test activity against targets like kinases or oxidoreductases.
- Antimicrobial Screening: Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria .
- Cytotoxicity Testing: Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed to link structural features to observed bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., replacing dimethoxyphenyl with fluorophenyl) and compare bioactivity .
- Crystallographic Data: Correlate electron-withdrawing groups (e.g., difluoromethyl) with enhanced binding to hydrophobic enzyme pockets .
- Statistical Modeling: Apply multivariate regression to relate logP, polar surface area, and IC₅₀ values .
Q. What computational strategies predict the compound’s interactions with biological targets, and how are docking studies validated?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to β-tubulin or kinases. Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with difluoromethyl .
- MD Simulations: Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
- Validation: Cross-check docking poses with experimental mutagenesis data (e.g., alanine scanning of key residues) .
Q. How can contradictory biological data (e.g., varying IC₅₀ across studies) be systematically resolved?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., HeLa vs. MCF-7) and control compounds (e.g., doxorubicin) to minimize variability .
- Solubility Adjustments: Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts .
- Meta-Analysis: Pool data from multiple studies and apply ANOVA to identify outliers or confounding variables (e.g., incubation time differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
